1,3-Dihydroxypropan-2-yl 4-oxopentanoate
Description
1,3-Dihydroxypropan-2-yl 4-oxopentanoate is an ester derivative of 4-oxopentanoic acid, featuring a glycerol-like backbone (1,3-dihydroxypropan-2-yl) esterified at the 4-oxopentanoate moiety. Additionally, 4-oxopentanoate is noted as a metabolite in biochemical studies, though it may co-elute with other analytes during chromatography, complicating isolation .
Properties
CAS No. |
679406-30-5 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
1,3-dihydroxypropan-2-yl 4-oxopentanoate |
InChI |
InChI=1S/C8H14O5/c1-6(11)2-3-8(12)13-7(4-9)5-10/h7,9-10H,2-5H2,1H3 |
InChI Key |
CDUNJRPFBBYLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxypropan-2-yl 4-oxopentanoate typically involves the esterification of 1,3-dihydroxypropan-2-ol with 4-oxopentanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-dihydroxypropan-2-yl 4-oxopentanoic acid.
Reduction: Formation of 1,3-dihydroxypropan-2-yl 4-hydroxypentanoate.
Substitution: Formation of various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
1,3-Dihydroxypropan-2-yl 4-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-yl 4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below compares 1,3-dihydroxypropan-2-yl 4-oxopentanoate with structurally or functionally related compounds:
*Tanimoto scores estimated based on structural features (e.g., functional groups, branching).
†Hypothetical range derived from methods in .
Computational Comparison Methods
- Tanimoto/Dice Indices: These fingerprint-based metrics (e.g., MACCS or Morgan fingerprints) quantify structural overlap.
- Graph Comparison vs. Bit-Vectors : Graph-based methods (e.g., subgraph isomorphism) better capture stereochemical nuances but are computationally intensive. Bit-vector methods (e.g., fingerprints) are faster but may miss 3D structural details .
Physicochemical and Predictive Models
- QSRR Models : Retention indices for fragrance-like compounds show higher correlation (R² ~0.9) when models are restricted to structurally similar compounds. This supports grouping the target compound with other diol esters or 4-oxo acids for property prediction .
- Lumping Strategy : Organic compounds with similar structures (e.g., diol esters) may be lumped in computational models to reduce reaction complexity, though this risks oversimplification .
Research Findings and Caveats
- Metabolic Pathways: 4-Oxopentanoate derivatives are implicated in energy metabolism, but esterification (as in the target compound) may alter membrane permeability or degradation rates .
- For example, 4-methyl-2-oxopentanoate and the target compound share a ketone group but differ in biological targets due to ketone position and branching .
- Analytical Challenges: Co-elution of 4-oxopentanoate with other metabolites () underscores the need for advanced separation techniques when studying the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
